1,2-Dehydroreticuline

Beschreibung

Contextualization within Benzylisoquinoline Alkaloid (BIA) Biosynthesis

Overview of the Benzylisoquinoline Alkaloid Pathway

The journey to the vast array of BIAs begins with the condensation of two derivatives of the amino acid L-tyrosine: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). oup.comoup.commdpi.com This initial step, catalyzed by norcoclaurine synthase (NCS), forms the foundational 1-benzylisoquinoline (B1618099) scaffold of (S)-norcoclaurine, the first committed intermediate in the pathway. oup.commdpi.com A series of subsequent enzymatic modifications, including methylations and hydroxylations, convert (S)-norcoclaurine into the pivotal branch-point intermediate, (S)-reticuline. mdpi.comd-nb.info From this central hub, the pathway diverges into several branches, leading to the production of a wide range of BIA subgroups, such as morphinans (e.g., morphine), benzophenanthridines (e.g., sanguinarine), and phthalideisoquinolines (e.g., noscapine). mdpi.comresearchgate.net

Strategic Importance of (S)-Reticuline as a Branch Point Intermediate

(S)-Reticuline stands as a critical juncture in BIA biosynthesis, directing the flow of metabolites toward different structural classes of alkaloids. mdpi.comd-nb.infonih.gov For instance, the enzyme berberine (B55584) bridge enzyme (BBE) acts on (S)-reticuline to initiate the formation of protoberberine alkaloids like (S)-scoulerine, which is a precursor to sanguinarine (B192314) and berberine. nih.govcabidigitallibrary.org Conversely, the pathway leading to morphinan (B1239233) alkaloids, such as morphine and codeine, requires the (R)-enantiomer of reticuline (B1680550). mdpi.comresearchgate.netnih.gov This necessity for a specific stereoisomer highlights the strategic importance of the processes that govern the fate of (S)-reticuline.

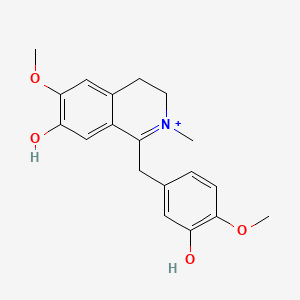

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

16202-17-8 |

|---|---|

Molekularformel |

C19H22NO4+ |

Molekulargewicht |

328.4 g/mol |

IUPAC-Name |

1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydroisoquinolin-2-ium-7-ol |

InChI |

InChI=1S/C19H21NO4/c1-20-7-6-13-10-19(24-3)17(22)11-14(13)15(20)8-12-4-5-18(23-2)16(21)9-12/h4-5,9-11H,6-8H2,1-3H3,(H-,21,22)/p+1 |

InChI-Schlüssel |

ZALYXKJOOUDZCC-UHFFFAOYSA-O |

SMILES |

C[N+]1=C(C2=CC(=C(C=C2CC1)OC)O)CC3=CC(=C(C=C3)OC)O |

Kanonische SMILES |

C[N+]1=C(C2=CC(=C(C=C2CC1)OC)O)CC3=CC(=C(C=C3)OC)O |

Herkunft des Produkts |

United States |

Ii. Enzymology of 1,2 Dehydroreticuline Interconversion

1,2-Dehydroreticuline Synthase (DRS)

This compound synthase is the enzyme that initiates the stereochemical inversion by oxidizing (S)-reticuline at the C-1 position, forming the unstable iminium intermediate, this compound. researchgate.netnih.gov

Enzyme Characterization and Catalytic Mechanism of (S)-Reticuline Oxidation

Research has shown that DRS from Papaver somniferum seedlings is an unstable enzyme, which has made its purification challenging. nih.gov Partial purification has been achieved, allowing for initial characterization. researchgate.netnih.gov The enzyme has an optimal pH of 8.75 and an optimal temperature of 37°C. nih.gov The apparent Michaelis-Menten constant (KM) for its substrate, (S)-reticuline, has been determined to be 117 µM. nih.gov The catalytic action of DRS involves the removal of a hydrogen atom from the C-1 position of (S)-reticuline, leading to the formation of a carbon-nitrogen double bond in the isoquinoline (B145761) ring system, resulting in this compound. researchgate.netnih.gov Sucrose density gradient centrifugation experiments have indicated that DRS is localized within vesicles of varying sizes within the plant cells. nih.gov

Cofactor Dependencies and Substrate Specificity of DRS

Interestingly, partially purified DRS does not appear to require a redox cofactor for its activity. researchgate.netnih.gov It has been suggested that the enzyme might possess a covalently linked cofactor, such as flavin adenine (B156593) dinucleotide (FAD). researchgate.net DRS exhibits a degree of substrate flexibility, as it can accept both (S)-reticuline and (S)-norreticuline as substrates. nih.gov However, the enzyme from Papaver rhoeas is specific for (S)-reticuline and does not act on the (R)-enantiomer. genome.jp

Molecular Identification and Classification as a Cytochrome P450 Enzyme

Further molecular studies have identified DRS as a cytochrome P450 (CYP) enzyme. researchgate.netgenome.jpfrontiersin.org Specifically, it has been classified as CYP82Y2. researchgate.netfrontiersin.org Cytochromes P450 are a large superfamily of heme-containing monooxygenases. wikipedia.org In the case of DRS, it functions as an oxidase, removing hydrogen from (S)-reticuline. frontiersin.org In Papaver somniferum, the gene for DRS is fused with the gene for DRR, forming a bifunctional enzyme known as reticuline (B1680550) epimerase (REPI). researchgate.netresearchgate.netnih.gov This fusion is a key evolutionary event for the biosynthesis of morphinan (B1239233) alkaloids. nih.gov

This compound Reductase (DRR)

Following the formation of this compound by DRS, this compound reductase catalyzes the stereospecific reduction of this intermediate to form (R)-reticuline, thus completing the inversion of stereochemistry. researchgate.net

Enzyme Purification and Stereospecific Reduction of this compound

This compound reductase has been purified to homogeneity from Papaver somniferum seedlings. researchgate.net The enzyme has an apparent molecular weight of 30,000 Daltons. psu.edu It operates optimally at a pH of 8.5 and a temperature of 30°C. psu.edu The reduction reaction catalyzed by DRR is highly stereospecific, exclusively producing the (R)-enantiomer of reticuline. researchgate.net This stereospecificity is crucial for the subsequent steps in the morphinan alkaloid biosynthetic pathway. researchgate.net

NADPH Dependence and Substrate Affinity of DRR

The activity of DRR is strictly dependent on the presence of NADPH as a cofactor. researchgate.netpsu.edu The enzyme shows high specificity for both its substrate, this compound, and its coenzyme, NADPH. psu.edu However, it exhibits a relatively low affinity for both of these molecules. psu.edu DRR does not catalyze the reduction of similar compounds such as 1,2-dehydronorreticuline or 1,2-dehydrococlaurine, highlighting its stringent substrate specificity. psu.edu

Enzyme Properties Summary

| Enzyme | Source | Optimal pH | Optimal Temperature | KM for (S)-Reticuline | Cofactor Requirement | Substrate Specificity | Molecular Classification |

| This compound Synthase (DRS) | Papaver somniferum seedlings | 8.75 nih.gov | 37°C nih.gov | 117 µM nih.gov | None apparent (possibly covalently bound FAD) researchgate.netnih.gov | (S)-Reticuline, (S)-Norreticuline nih.gov | Cytochrome P450 (CYP82Y2) researchgate.netfrontiersin.org |

| This compound Reductase (DRR) | Papaver somniferum seedlings | 8.5 psu.edu | 30°C psu.edu | Not explicitly stated for this compound | Strictly NADPH dependent researchgate.netpsu.edu | This compound psu.edu | Aldo-keto reductase (AKR) nih.gov |

Structural Insights and Classification within the Aldo-Keto Reductase (AKR) Superfamily

The enzyme that catalyzes the reduction of the this compound iminium ion to (S)-reticuline is this compound reductase (DRR). nih.govnih.gov This enzyme is a member of the large and functionally diverse aldo-keto reductase (AKR) superfamily. nih.govoup.com A defining characteristic of the AKR superfamily is a conserved three-dimensional structure known as an (α/β)8-barrel or TIM barrel. nih.govresearchgate.net This fold consists of eight parallel β-strands forming a central barrel surrounded by eight α-helices. nih.gov

AKRs are NAD(P)H-dependent oxidoreductases, and their catalytic activity resides in a pocket located at the C-terminal end of the β-barrel. researchgate.net The catalytic mechanism typically involves a highly conserved tetrad of amino acid residues: Aspartic Acid, Tyrosine, Lysine, and Histidine. researchgate.net Within this active site, the nicotinamide (B372718) ring of the NADPH cofactor is positioned to enable the transfer of a hydride ion to the substrate. nih.gov

Classification within the AKR superfamily is based on amino acid sequence identity, with enzymes sharing over 40% identity grouped into the same family. scribd.com The DRR from Papaver somniferum shows significant sequence identity (72%) to codeinone (B1234495) reductase (COR), another critical AKR in morphine biosynthesis, and both are part of the broader AKR family. nih.govnih.gov Homology models of DRR, based on the crystal structure of COR, have provided valuable insights into its substrate-binding pocket and catalytic mechanism. nih.gov

Table 1: Structural and Classification Details of this compound Reductase (DRR)

| Feature | Description |

| Enzyme Superfamily | Aldo-Keto Reductase (AKR) nih.govoup.com |

| Conserved Structural Fold | (α/β)8-barrel nih.govresearchgate.net |

| Required Cofactor | NADPH nih.gov |

| Typical Catalytic Residues | Asp, Tyr, Lys, His researchgate.net |

| Substrate | This compound nih.govresearchgate.net |

| Product | (S)-Reticuline or (R)-Reticuline (depending on the specific enzyme) |

The Reticuline Epimerase (REPI) Fusion Protein

In Papaver somniferum, the enzymes responsible for the epimerization of reticuline have undergone a significant evolutionary event, resulting in a single, bifunctional fusion protein. researchgate.netmdpi.com This protein, named reticuline epimerase (REPI) or STORR [(S)- to (R)-reticuline], is central to diverting metabolic flux towards the synthesis of morphinan alkaloids. mdpi.comresearchgate.net

Discovery and Genetic Locus Characterization in Papaver somniferum

The gateway to morphine biosynthesis requires the conversion of (S)-reticuline to (R)-reticuline, as the subsequent enzyme, salutaridine (B1681412) synthase, is specific for the (R)-enantiomer. nih.govoup.com Initially, the oxidation and reduction steps were thought to be catalyzed by two separate enzymes. oup.comcore.ac.uk However, research in 2015 led to the discovery of a single gene fusion, designated REPI, that encodes a large polypeptide responsible for both catalytic activities. mdpi.com This gene fusion is a key feature of the BIA gene cluster on chromosome 11 in Papaver somniferum and has only been identified in poppy species that produce morphinan or promorphinan alkaloids. researchgate.netfrontiersin.orgrsc.org

Bifunctional Catalysis: Integrated DRS and DRR Domains

The REPI protein is a remarkable example of bifunctional catalysis, where two distinct enzymatic domains are fused into one polypeptide chain. nih.govresearchgate.netbeilstein-journals.orgacs.org

N-Terminal Domain (DRS): The N-terminal portion of the protein functions as this compound synthase (DRS). This domain is a cytochrome P450 enzyme (CYP82Y2) that oxidizes (S)-reticuline or (R)-reticuline to the intermediate this compound iminium ion. researchgate.netresearchgate.net

C-Terminal Domain (DRR): The C-terminal portion contains the this compound reductase (DRR) activity. researchgate.netresearchgate.net This domain, a member of the AKR superfamily, then catalyzes the stereospecific reduction of the this compound intermediate to (R)-reticuline, the direct precursor for the morphinan pathway. nih.govresearchgate.net

This two-step, single-protein process is illustrated below: (S)-Reticuline → [DRS domain] → this compound → [DRR domain] → (R)-Reticuline researchgate.net

Evolutionary Significance of Enzyme Fusion in Alkaloid Biosynthesis

The evolution of the REPI fusion protein is a pivotal event in the diversification of alkaloid biosynthesis in Papaver species. nih.govresearchgate.net The fusion of two independent genes into a single functional unit is a powerful evolutionary mechanism. oup.com In this case, it is believed to have been a critical step that enabled the efficient production of (R)-reticuline, thereby opening up the entire morphinan branch of the BIA pathway, which includes thebaine, codeine, and morphine. nih.govnih.govresearchgate.net The genomic association of the separate DRS and DRR ancestral genes likely predated the fusion event itself. rsc.org This fusion appears to be a key adaptation for the specialized metabolism found in opium poppy. researchgate.net

Implications for Substrate Channeling and Pathway Efficiency

The fusion of the DRS and DRR domains into a single protein has significant implications for metabolic efficiency through a process known as substrate channeling. researchgate.netnih.gov In this mechanism, the this compound intermediate produced by the DRS domain is directly transferred to the DRR active site without diffusing into the cellular bulk phase. dntb.gov.ua This intramolecular transfer offers several advantages:

Protection of Unstable Intermediates: It sequesters the reactive and potentially toxic this compound iminium ion, preventing its loss to non-productive side reactions.

Enhanced Pathway Control: It provides a tightly regulated control point, ensuring a directed flow of metabolites into the morphinan pathway.

Computational modeling and molecular dynamics simulations of the REPI protein support the presence of two distinct domains connected by a flexible linker, which could facilitate this channeling process. dntb.gov.uanih.gov

Iii. Metabolic Role and Pathway Integration of 1,2 Dehydroreticuline

Central Role in Morphinan (B1239233) Alkaloid Biosynthesis

The compound 1,2-dehydroreticuline holds a pivotal position in the biosynthesis of morphinan alkaloids, a class of compounds that includes medicinally significant analgesics like morphine and codeine. Its formation represents a critical branch point that directs metabolic flow from the general benzylisoquinoline alkaloid (BIA) pathway specifically toward the morphinan subclass. This role is defined by its transient existence as an intermediate in a crucial stereochemical inversion reaction.

The biosynthesis of morphinan alkaloids in plants such as the opium poppy (Papaver somniferum) requires the precursor reticuline (B1680550) to be in the (R)-configuration. oup.com However, the central BIA pathway initially produces reticuline in the (S)-configuration. pnas.org To resolve this stereochemical conflict, plants that produce morphinans have evolved a mechanism to invert the stereocenter at the C-1 position of (S)-reticuline. This inversion, or epimerization, does not occur directly but proceeds through a two-step oxidation-reduction sequence. researchgate.netplos.org

In this sequence, (S)-reticuline is first oxidized to form the unstable iminium ion, this compound. researchgate.net This reaction is catalyzed by this compound synthase (DRS). royalsocietypublishing.orgcdnsciencepub.com The formation of the carbon-nitrogen double bond in the isoquinoline (B145761) ring system of this compound eliminates the chirality at the C-1 position, creating a prochiral intermediate. nih.gov This transient iminium ion is the essential intermediate that allows for the subsequent establishment of the opposite stereochemistry. pnas.orgoup.com Tracer studies have confirmed that labeled this compound is efficiently incorporated into morphinan alkaloids, supporting its role as a true metabolic intermediate. oup.com

Following its formation, the prochiral this compound ion is immediately acted upon by a second enzyme, this compound reductase (DRR). cdnsciencepub.comcabidigitallibrary.org This NADPH-dependent enzyme stereospecifically reduces the iminium bond to yield (R)-reticuline. royalsocietypublishing.orgcabidigitallibrary.org The high enantioselectivity of DRR ensures the specific formation of the (R)-isomer, which is the exclusive precursor for the next step in the morphinan pathway.

The formation of (R)-reticuline is the committed step into the morphinan branch. The subsequent enzyme, salutaridine (B1681412) synthase (SalSyn), is strictly stereoselective and will only accept (R)-reticuline as its substrate to catalyze the intramolecular carbon-carbon phenol (B47542) coupling reaction that forms salutaridine. royalsocietypublishing.orgresearchgate.net Salutaridine is the first tricyclic promorphinan alkaloid, and its synthesis marks the definitive entry into the pathway leading to thebaine, codeine, and morphine. royalsocietypublishing.orgoup.com Therefore, the conversion of (S)-reticuline to (R)-reticuline via the this compound intermediate is the absolute gateway to the entire class of morphinan alkaloids. nih.gov

Position as the Iminium Ion Intermediate in (S)- to (R)-Reticuline Epimerization

Interaction with Upstream and Downstream Biosynthetic Enzymes

The metabolic significance of this compound is defined by its interactions with the enzymes that produce its precursor, (S)-reticuline, and consume its product, (R)-reticuline. It serves as a critical link between the general BIA pathway and the specialized morphinan branch.

The biosynthesis of all benzylisoquinoline alkaloids, including the precursor (S)-reticuline, begins with the amino acid L-tyrosine. royalsocietypublishing.org L-tyrosine serves as the source for two key building blocks: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). royalsocietypublishing.orgcdnsciencepub.com Dopamine can be formed from L-tyrosine via decarboxylation and oxidation, while 4-HPAA is also derived from L-tyrosine through a series of reactions. frontiersin.org

The condensation of dopamine and 4-HPAA is catalyzed by norcoclaurine synthase (NCS) to produce (S)-norcoclaurine, the foundational scaffold of BIAs. cdnsciencepub.comfrontiersin.org (S)-norcoclaurine then undergoes a series of enzymatic modifications, including methylations and a hydroxylation, to become (S)-reticuline. royalsocietypublishing.orgcdnsciencepub.com These steps are catalyzed by enzymes such as (R,S)-norcoclaurine 6-O-methyltransferase (6OMT), (R,S)-coclaurine N-methyltransferase (CNMT), (S)-N-methylcoclaurine 3'-hydroxylase (CYP80B1), and 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT). royalsocietypublishing.orgcdnsciencepub.com This upstream pathway establishes the (S)-configuration that necessitates the epimerization step involving this compound.

Table 1: Upstream Biosynthetic Pathway to (S)-Reticuline

| Precursor(s) | Enzyme | Product |

| L-Tyrosine | Multiple Steps | Dopamine & 4-HPAA |

| Dopamine + 4-HPAA | Norcoclaurine Synthase (NCS) | (S)-Norcoclaurine |

| (S)-Norcoclaurine | Norcoclaurine 6-O-methyltransferase (6OMT) | (S)-Coclaurine |

| (S)-Coclaurine | Coclaurine (B195748) N-methyltransferase (CNMT) | (S)-N-methylcoclaurine |

| (S)-N-methylcoclaurine | (S)-N-methylcoclaurine 3'-hydroxylase (CYP80B1) | (S)-3'-hydroxy-N-methylcoclaurine |

| (S)-3'-hydroxy-N-methylcoclaurine | 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT) | (S)-Reticuline |

Once this compound has been reduced to (R)-reticuline, the latter becomes the substrate for salutaridine synthase (SalSyn), a cytochrome P450 enzyme (CYP719B1). royalsocietypublishing.orguniprot.org SalSyn catalyzes a crucial intramolecular C-C phenol coupling of (R)-reticuline to form the promorphinan alkaloid salutaridine. researchgate.netoup.comuniprot.org This reaction is a key step that creates the characteristic tetracyclic ring structure of the morphinans.

The product, salutaridine, is then sequentially converted by a series of downstream enzymes. Salutaridine reductase (SalR), an NADPH-dependent enzyme, reduces the keto group of salutaridine to a hydroxyl group, yielding salutaridinol (B1235100). oup.comoup.com Subsequently, salutaridinol 7-O-acetyltransferase (SalAT) acetylates the hydroxyl group to form salutaridinol-7-O-acetate, which is the precursor to thebaine. cdnsciencepub.comoup.com Thebaine is then further metabolized to codeine and finally morphine. plos.org The entire downstream pathway is contingent upon the initial production of (R)-reticuline from this compound.

Table 2: this compound in the Morphinan Pathway

| Substrate | Enzyme(s) | Product(s) |

| (S)-Reticuline | This compound Synthase (DRS) | This compound |

| This compound | This compound Reductase (DRR) | (R)-Reticuline |

| (R)-Reticuline | Salutaridine Synthase (SalSyn) | Salutaridine |

| Salutaridine | Salutaridine Reductase (SalR) | Salutaridinol |

| Salutaridinol | Salutaridinol 7-O-acetyltransferase (SalAT) | Salutaridinol-7-O-acetate |

Iv. Research Methodologies and Advanced Analytical Approaches for 1,2 Dehydroreticuline Studies

Enzyme Isolation and Characterization Techniques

The enzymes responsible for the synthesis and reduction of 1,2-dehydroreticuline, namely this compound synthase (DRS) and this compound reductase (DRR), are central to understanding this metabolic pathway. oup.comresearchgate.net Their isolation and characterization have been pivotal in elucidating the stereochemical inversion of (S)-reticuline to (R)-reticuline. oup.com

The purification of enzymes like DRS has proven to be a significant hurdle due to their instability. researchgate.netnih.gov Early attempts at purification from opium poppy (Papaver somniferum) seedlings resulted in only a modest 5-fold enrichment. researchgate.netnih.gov This highlights the challenges associated with maintaining enzymatic activity during the purification process.

Modern chromatographic techniques are essential for separating and purifying these labile enzymes and their substrates. High-performance liquid chromatography (HPLC) and, more recently, ultra-high-performance supercritical fluid chromatography (UHPSFC) coupled with mass spectrometry (MS) have become powerful tools for the analysis of benzylisoquinoline alkaloids. nih.govsci-hub.se Techniques like fast centrifugal partition chromatography (FCPC) have also been developed for the rapid isolation of alkaloids from complex plant extracts. nih.gov These methods allow for efficient separation while minimizing the degradation of unstable compounds.

Enzyme assays are crucial for quantifying the activity of DRS and DRR. Spectrophotometric assays are commonly used for oxidoreductases, often by monitoring the change in absorbance of cofactors like NAD(P)H. creative-enzymes.com However, for crude extracts or when dealing with low enzyme concentrations, these methods can be limited by interference from other cellular components. creative-enzymes.com

Radiometric assays offer a highly sensitive and specific alternative. creative-enzymes.com These assays utilize radioactively labeled substrates, and the enzymatic activity is determined by measuring the radioactivity of the product after separation from the unreacted substrate. creative-enzymes.com A sensitive radiometric assay was developed for DRS, which exploited the release of a hydrogen atom from the C-1 position of reticuline (B1680550) during its oxidation to this compound. nih.gov This method proved to be highly effective for detecting enzyme activity even in partially purified preparations. nih.gov The development of such sensitive assays has been instrumental in characterizing the kinetic properties of these enzymes. For instance, the apparent Km value of DRS for its substrate reticuline was determined to be 117 µM. nih.gov

Table 1: Comparison of Assay Techniques for this compound Pathway Enzymes

| Assay Type | Principle | Advantages | Disadvantages | Application in this compound Research |

| Spectrophotometric | Measures the change in light absorbance of a substrate, product, or cofactor. creative-enzymes.com | Relatively simple, continuous monitoring possible. | Can suffer from interference in crude extracts, may lack sensitivity. creative-enzymes.com | Monitoring NADPH-dependent reduction of this compound by DRR. |

| Radiometric | Uses a radioactively labeled substrate and measures the radioactivity of the product. creative-enzymes.com | High sensitivity and specificity, less interference from crude extracts. creative-enzymes.com | Requires handling of radioactive materials, discontinuous assay. | Sensitive detection of DRS activity by measuring the release of tritium (B154650) from labeled (S)-reticuline. nih.gov |

Chromatographic Purification Strategies for Unstable Intermediates

Molecular Biology and Functional Genomics

The advent of molecular biology and functional genomics has revolutionized the study of plant metabolic pathways, including the biosynthesis of this compound. These approaches have enabled the identification and functional characterization of the genes encoding the key enzymes, DRS and DRR.

The genes encoding DRS and DRR have been successfully cloned, a significant breakthrough that had long eluded researchers. researchgate.netscienceopen.com The discovery that in opium poppy, DRS and DRR exist as a single fusion protein, termed reticuline epimerase (REPI), was a major advancement. researchgate.net

Heterologous expression systems, such as the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae, are invaluable tools for producing and characterizing these enzymes. nih.govnih.gov These systems allow for the production of large quantities of the enzymes in a controlled environment, free from other interfering plant proteins. nih.gov This has facilitated detailed biochemical studies and the engineering of the pathway in microorganisms for the production of valuable alkaloids. nih.govnih.gov For example, the functional co-expression of the enzymes involved in the conversion of (R)-reticuline to thebaine has been achieved in S. cerevisiae. scienceopen.com

Site-directed mutagenesis is a powerful technique used to investigate the relationship between the structure and function of an enzyme. By systematically changing specific amino acid residues in the enzyme's sequence, researchers can identify key residues involved in substrate binding, catalysis, and regulation. nih.gov

This approach has been applied to the DRR domain of the REPI fusion protein. nih.gov By creating homology models based on the known structure of a related enzyme, codeinone (B1234495) reductase (COR), scientists can predict which residues are important for the activity of DRR. nih.gov Subsequent mutagenesis and functional analysis of these residues can then confirm their roles. For instance, mutations in residues within the proposed substrate-binding pocket of COR were shown to alter its activity, providing insights that can be extrapolated to DRR. nih.gov This knowledge is crucial for understanding the catalytic mechanism and for engineering enzymes with improved or altered properties.

Gene silencing techniques, particularly virus-induced gene silencing (VIGS), have become a cornerstone for elucidating the function of genes within their native plant context. oup.comslsp.chresearchgate.net VIGS allows for the targeted downregulation of specific genes in plants, enabling researchers to observe the resulting biochemical and phenotypic changes. researchgate.net

In the context of the this compound pathway, VIGS has been used in opium poppy to confirm the roles of various biosynthetic genes. slsp.chresearchgate.net By silencing the expression of a gene, researchers can observe the accumulation of its substrate and a decrease in the levels of its product, thereby providing strong evidence for its function in the pathway. slsp.ch For example, the silencing of genes encoding enzymes downstream of (R)-reticuline has been shown to alter the accumulation of morphinan (B1239233) alkaloids. researchgate.net This reverse genetics approach has been instrumental in validating the functions of genes identified through other means and in piecing together the complex network of benzylisoquinoline alkaloid biosynthesis. oup.comslsp.ch

Site-Directed Mutagenesis for Structure-Function Analysis of DRS and DRR

Advanced Metabolite Analysis in Research

Metabolomic approaches are central to investigating the role of this compound in plant biochemistry. These advanced analytical strategies enable researchers to identify and quantify this transient compound, providing critical data on the dynamics of alkaloid biosynthesis.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the analysis of benzylisoquinoline alkaloids (BIAs), including this compound. researchgate.net This method offers high sensitivity and selectivity, allowing for the detection of low-abundance intermediates in complex plant extracts. sci-hub.se In this technique, the sample extract is first injected into a liquid chromatograph, where individual compounds are separated based on their physicochemical properties as they pass through a column. The separated compounds then enter a mass spectrometer.

For this compound, which exists as a positively charged ion, electrospray ionization (ESI) in positive mode is typically used. researchgate.net The initial mass spectrometer (MS1) isolates the parent ion based on its mass-to-charge ratio (m/z). This isolated ion is then fragmented through collision-induced dissociation (CID), and the resulting fragment ions are analyzed by a second mass spectrometer (MS2). This process, known as tandem mass spectrometry (MS/MS), generates a unique fragmentation pattern that serves as a structural fingerprint for the compound. sci-hub.se The detection of this compound has been reported in opium poppy (Papaver somniferum), where its native pool size was found to be approximately one-fifth that of reticuline. researchgate.net The high resolution and accuracy of modern instruments, such as Orbitrap LC-MS, have been instrumental in the detailed analysis and characterization of BIA pathway intermediates. sci-hub.seresearchgate.net

| Compound | Formula | Precursor Ion [M+H]+ or [M]+ (m/z) | Major Fragment Ions (m/z) | Diagnostic Fragment Type |

|---|---|---|---|---|

| This compound | C19H22NO4 | 328.15433 | 192, 177, 137 | Fragmentation of the dehydro-isoquinoline core |

| (S)-Reticuline | C19H23NO4 | 330.1700 | 192, 177, 137 | Loss of the benzyl (B1604629) moiety and subsequent fragmentations |

| (R)-Reticuline | C19H23NO4 | 330.1700 | 192, 177, 137 | Similar fragmentation to the (S)-enantiomer |

| Salutaridine (B1681412) | C19H21NO4 | 328.1543 | 297, 282, 254 | Characteristic of the morphinan scaffold |

Isotopic labeling is a powerful technique used to trace the flow of atoms through metabolic pathways. nih.govnih.gov In the context of BIA biosynthesis, precursors such as the amino acid L-tyrosine are synthesized with heavy isotopes (e.g., ¹³C or ¹⁵N). These labeled precursors are then fed to plant tissues or cell cultures. oup.comoup.com As the plant's metabolic machinery processes the labeled precursor, the heavy isotopes are incorporated into downstream intermediates and final products.

The analysis of the resulting labeled alkaloids is often performed using a combination of mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govfrontiersin.org While MS can detect the mass shift indicating isotope incorporation, NMR spectroscopy provides more detailed structural information, including the precise position of the label within the molecule. ox.ac.uknih.gov This positional information is crucial for distinguishing between different potential biosynthetic routes.

Tracer studies using labeled precursors have been fundamental in confirming the epimerization of (S)-reticuline to (R)-reticuline proceeds via the this compound intermediate. oup.com For instance, feeding [1-¹³C]-(R,S)-reticuline to poppy seedlings and identifying the labeled this compound ion by mass spectrometry provided direct evidence for this conversion. nih.gov These methods demonstrated that the 1,2-dehydroreticulinium ion is efficiently incorporated into morphinan alkaloids, solidifying its role as a key branch-point intermediate. oup.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Detection and Quantification

Computational and Structural Biology Approaches

In the absence of experimentally determined crystal structures for all enzymes in a pathway, computational modeling provides invaluable predictive insights into enzyme structure and function. These in silico methods are particularly useful for studying enzymes like this compound reductase.

Homology modeling is a computational technique used to predict the three-dimensional structure of a protein based on its amino acid sequence and its evolutionary relationship to a protein with a known structure. For this compound reductase (DRR), which catalyzes the stereospecific reduction of this compound to (R)-reticuline, no crystal structure has been determined. researchgate.netnih.gov However, DRR is known to be the aldo-keto reductase (AKR) domain of the reticuline epimerase (REPI) fusion protein found in some Papaver species. nih.govresearchgate.net

Researchers have successfully generated a reliable homology model of DRR using the crystal structure of a closely related enzyme, codeinone reductase (COR), as a template. nih.gov COR, which catalyzes a later step in morphine biosynthesis, shares a high degree of amino acid sequence identity (72%) with DRR, making it an excellent template for modeling. nih.gov The resulting homology model provides a structural framework for understanding how DRR functions at a molecular level. nih.govresearchgate.net

The homology model of DRR, in conjunction with comparisons to the known structure of COR, has offered significant insights into substrate binding and the catalytic mechanism. nih.gov DRR belongs to the aldo-keto reductase (AKR) superfamily, which shares a conserved structural fold and a catalytic mechanism typically involving a tetrad of highly conserved active-site residues. researchgate.net

The model of DRR reveals a substrate-binding pocket designed to accommodate the this compound ion. The stereospecific reduction of the C=N double bond to form (R)-reticuline is dependent on the precise orientation of the substrate within this active site, facilitated by interactions with specific amino acid side chains. nih.gov The reaction requires the cofactor NADP(H), and the model shows the expected binding location for the nicotinamide (B372718) ring of the cofactor adjacent to the substrate-binding pocket. nih.gov By comparing the residues in the active site of the DRR model with those of COR, researchers can infer the roles of key residues in recognizing the this compound substrate and catalyzing the hydride transfer from NADPH. nih.govresearchgate.net Studies involving site-directed mutagenesis on the related COR enzyme have helped validate these structural predictions and provide a framework for understanding substrate recognition across this family of reductases. nih.gov

| Conserved Residue (COR numbering) | Proposed Function | Relevance to DRR Mechanism |

|---|---|---|

| Asp-51 | Part of the catalytic tetrad; acts as a general acid. | Likely conserved in DRR to protonate the substrate during reduction. |

| Tyr-56 | Part of the catalytic tetrad; involved in proton relay. | Essential for the catalytic cycle, likely performs a similar role in DRR. |

| Lys-84 | Part of the catalytic tetrad; stabilizes the transition state. | A key catalytic residue expected to be conserved and functional in DRR. |

| His-120 | Influences substrate specificity and activity. | Variations at this position could contribute to the specific recognition of this compound by DRR. |

V. Biotechnological and Synthetic Biology Applications

Engineering Microbial Platforms for (R)-Reticuline Production

The production of 1,2-dehydroreticuline is intrinsically linked to the microbial synthesis of its precursor, reticuline (B1680550). Specifically, the (S)-enantiomer of reticuline is oxidized to form this compound, which is then reduced to yield (R)-reticuline, the direct precursor for morphinan (B1239233) alkaloids. Therefore, establishing robust microbial platforms for reticuline production is a foundational step.

The de novo biosynthesis of reticuline from simple carbon sources like glucose has been successfully achieved by reconstructing the complex, multi-step plant biosynthetic pathway in microbial chassis such as Escherichia coli and Saccharomyces cerevisiae. benthamdirect.comproteopedia.org This formidable task involves the heterologous expression of a suite of enzymes derived from various plant species, and sometimes even from mammals and bacteria, to create a functional synthetic pathway.

In S. cerevisiae, researchers have engineered strains capable of producing (S)-reticuline from glucose by introducing the entire seven-enzyme pathway from L-tyrosine. benthamdirect.com One approach involved splitting the pathway into genetic modules integrated into the yeast chromosome, incorporating up to 17 biosynthetic enzymes to convert central metabolites into (S)-reticuline. oup.comnih.gov Similarly, yeast has been engineered to convert the supplemented substrate (R,S)-norlaudanosoline to (R,S)-reticuline by expressing three key methyltransferase enzymes: norcoclaurine 6-O-methyltransferase (6OMT), coclaurine (B195748) N-methyltransferase (CNMT), and 3′-hydroxy-N-methylcoclaurine 4′-O-methyltransferase (4′OMT). qmul.ac.ukx-mol.com

E. coli has also been a workhorse for BIA production. Scientists have established reticuline-producing E. coli strains by engineering three distinct pathways: an L-tyrosine overproducing pathway, a dopamine (B1211576) production pathway from L-tyrosine, and finally, the reticuline-producing pathway from dopamine. google.comrsc.org In some instances, a co-culture system of E. coli and S. cerevisiae has been employed, where E. coli is engineered to produce (S)-reticuline, which is then converted by yeast expressing downstream enzymes. expasy.org This modular approach allows for the division of metabolic labor between organisms best suited for specific enzymatic reactions. expasy.orguniprot.org

| Microbial Host | Pathway Approach | Key Enzymes Expressed | Reported Titer | Reference |

|---|---|---|---|---|

| Saccharomyces cerevisiae | De novo from glucose | Full 7-enzyme pathway from L-tyrosine (Tyrosine hydroxylase, DOPA decarboxylase, etc.) | 4.6 g/L (S)-reticuline | nih.govnih.gov |

| Escherichia coli | De novo from glucose | 12 biosynthetic genes integrated into chromosome | 3 g/L (S)-reticuline | proteopedia.org |

| Saccharomyces cerevisiae | Substrate feeding (Norlaudanosoline) | 6OMT, CNMT, 4'OMT | ~150 mg/L (R,S)-reticuline | qmul.ac.uk |

| Escherichia coli | Substrate feeding (Dopamine) | MAO, NCS, 6OMT, CNMT, 4'OMT | 2.0 mg/L (R,S)-reticuline | genome.jp |

| E. coli / P. pastoris Co-culture | De novo from glycerol (B35011) (E. coli) to Reticuline, then conversion in P. pastoris | Reticuline pathway in E. coli; Downstream enzymes in P. pastoris | 80-fold increase in stylopine productivity vs. previous methods | uniprot.org |

Achieving high titers of reticuline requires extensive optimization to balance the metabolic burden on the host and direct flux towards the desired product. Key strategies include:

Enzyme Selection and Engineering: The choice of enzyme variants from different plant sources can significantly impact production levels. qmul.ac.uk For instance, researchers have tested different combinations of methyltransferases from Thalictrum flavum and Papaver somniferum to find the most efficient setup. qmul.ac.uk Furthermore, protein engineering has been used to improve the activity of key enzymes, such as evolving a plant DOPA oxidase to function as a tyrosine hydroxylase in yeast. ebi.ac.uk

Promoter and Gene Copy Number Tuning: Overexpression of rate-limiting enzymes is a common strategy to increase metabolic flux. nih.gov This is often achieved by selecting strong constitutive promoters or by integrating multiple copies of the rate-limiting genes into the host chromosome. proteopedia.orgnih.gov An enzyme tuning strategy can identify optimal expression levels to conserve cellular resources without compromising pathway flux. qmul.ac.uk

Pathway Compartmentalization: To mimic the subcellular organization found in plants and to isolate toxic intermediates or improve local substrate concentrations, researchers have engineered spatial organization within the microbial cell. uniprot.org In yeast, targeting pathway enzymes to organelles like peroxisomes has been shown to increase the production of (S)-reticuline. uniprot.org Synthetic protein or RNA scaffolds can also be used to co-localize pathway enzymes, thereby enhancing efficiency. expasy.org

Transport Engineering: The accumulation of product inside the cell can be toxic or cause feedback inhibition. Transport engineering aims to improve the secretion of the desired alkaloids out of the cell. In a reticuline-producing E. coli strain, the introduction of a plant-derived transporter, AtDTX1, significantly enhanced reticuline production by 11-fold and facilitated its secretion into the medium. google.comrsc.orgbiorxiv.org

Reconstruction of Heterologous Biosynthetic Pathways in Yeast and Bacteria

Chemo-Enzymatic Synthesis of this compound and its Derivatives

While full de novo biosynthesis is a long-term goal, hybrid approaches that combine chemical synthesis with biological catalysis offer a powerful and often more direct route to complex molecules like this compound and its downstream products.

A key chemo-enzymatic strategy involves the organic synthesis of a prochiral intermediate, which is then stereoselectively converted by an enzyme. This approach has been successfully used to produce (R)-reticuline, the product of this compound reduction. rsc.orgresearchgate.net

In one such biomimetic strategy, the prochiral intermediate this compound was first prepared through a multi-step organic synthesis. x-mol.comrsc.org This synthetic intermediate was then subjected to a biocatalytic asymmetric reduction. This method circumvents the need to establish the complete and often inefficient upstream biosynthetic pathway in a microbial host, leveraging the strengths of chemical synthesis for scaffold construction and biocatalysis for precise stereochemical control. rsc.org This approach avoids complex protecting group strategies common in purely chemical syntheses.

The enzymatic conversion of (S)-reticuline into (R)-reticuline via the this compound intermediate is a critical step for accessing morphinan alkaloids. The enzyme system responsible for this in Papaver somniferum (opium poppy) has been identified and characterized, enabling its use in in vitro systems. nih.govresearchgate.netresearchgate.net

The conversion is catalyzed by a bifunctional enzyme that possesses two distinct activities:

This compound Synthase (DRS): An oxidase/cytochrome P450 domain (CYP82Y2) that oxidizes (S)-reticuline to the this compound iminium ion. uniprot.orgresearchgate.netresearchgate.net This enzyme was found to be unstable but does not require a redox cofactor. nih.govresearchgate.net

This compound Reductase (DRR): An aldo-keto reductase domain that performs a stereoselective, NADPH-dependent reduction of this compound to (R)-reticuline. google.comresearchgate.netcabidigitallibrary.org

Researchers have developed efficient in vitro enzymatic systems for this conversion. In one study, the gene for this compound reductase from P. somniferum (PsDRR) was expressed in E. coli. The resulting enzyme, used as either a lyophilized cell-free extract or as whole lyophilized cells, quantitatively converted synthetically prepared this compound into (R)-reticuline with over 99% enantiomeric excess (ee) and a high isolated yield of 92%. rsc.orgresearchgate.net This system often incorporates a cofactor regeneration system to recycle the expensive NADPH. researchgate.net

| Enzyme/Domain | Source Organism | Reaction Catalyzed | Cofactor | Key Characteristics | Reference |

|---|---|---|---|---|---|

| This compound Synthase (DRS) / CYP82Y2 | Papaver somniferum | (S)-Reticuline → this compound | None required (in vitro) | Oxidizes (S)-reticuline; part of a fusion protein. | nih.govresearchgate.netresearchgate.net |

| This compound Reductase (DRR) | Papaver somniferum | This compound → (R)-Reticuline | NADPH | Highly stereoselective reduction (>99% ee). | rsc.orgresearchgate.netcabidigitallibrary.org |

Combined Organic Synthesis and Biocatalysis for Asymmetric Transformations

Future Prospects in Metabolic Engineering for Alkaloid Production

The field of metabolic engineering for alkaloid production is rapidly advancing, with future efforts focused on overcoming current bottlenecks and expanding the chemical diversity of accessible molecules.

A primary challenge remains the low productivity of many engineered microbial systems compared to plant extraction. nih.gov Future work will continue to focus on classic metabolic engineering strategies, such as optimizing gene expression, balancing metabolic flux, and improving precursor supply. benthamdirect.comnih.gov The discovery and characterization of novel biosynthetic genes from a wider range of plant species will provide a larger "parts list" for synthetic biologists to engineer more efficient pathways. oup.com

Emerging technologies are set to play a significant role. CRISPR-Cas9 and other genome editing tools offer precise and multiplexed modifications of host genomes, allowing for the knockout of competing pathways or the fine-tuning of gene regulation to an extent not previously possible.

Transport engineering , which focuses on the efficient export of target compounds, is a promising strategy to alleviate product toxicity and simplify downstream processing, as demonstrated by the 11-fold production increase in reticuline-producing E. coli. biorxiv.org

Furthermore, the concept of combinatorial biochemistry holds immense potential. By mixing and matching enzymes from different pathways and organisms, and by leveraging the substrate promiscuity of certain enzymes, it may become possible to produce novel alkaloids with unique structures and potentially new pharmacological activities. oup.com The continued integration of systems biology, synthetic biology, and enzyme engineering will be crucial for developing commercially viable microbial factories for this compound and the vast array of valuable alkaloids derived from it. nih.gov

Challenges and Opportunities in Enhancing Flux Through this compound

The efficient production of morphinan alkaloids in heterologous systems, such as yeast and E. coli, is often constrained by the metabolic flux through the this compound intermediate. This critical step involves the stereoinversion of (S)-reticuline to (R)-reticuline via the oxidation to this compound and subsequent stereospecific reduction.

Challenges:

A primary challenge lies in the functional expression and efficiency of the enzymes involved. The first enzyme, this compound synthase (DRS), which oxidizes (S)-reticuline, was found to be unstable during purification attempts, complicating its characterization and application. nih.gov Furthermore, assembling long and complex biosynthetic pathways with over 20 enzymatic steps in microbial hosts can impose a significant metabolic burden, leading to low product titers. mdpi.comfrontiersin.org

Specific bottlenecks identified in engineered systems include:

Enzyme Activity and Stability: The enzymes responsible for the conversion, this compound synthase (DRS) and this compound reductase (DRR), may have suboptimal activity or stability when expressed in a foreign host. nih.govmdpi.comnih.gov

Metabolic Imbalance: The expression of numerous heterologous enzymes can lead to an imbalance in the metabolic network, causing the accumulation of toxic intermediates or diverting precursors to competing pathways. nih.govucsb.edu

Compartmentalization and Transport: In plants, BIA biosynthesis is highly compartmentalized in different organelles and cell types. nih.govfrontiersin.org Replicating this in a single-celled microbe is challenging, and the transport of intermediates across cellular membranes can be inefficient, particularly in co-culture systems. core.ac.uk

Opportunities:

Despite these hurdles, synthetic biology offers powerful tools to enhance the metabolic flux through this compound.

Enzyme Engineering and Discovery: A significant breakthrough was the discovery that in opium poppy, the DRS and DRR activities are catalyzed by a natural fusion protein called reticuline epimerase (REPI). researchgate.net This enzyme combines a cytochrome P450 (CYP) domain for the oxidation step and an aldo-keto reductase (AKR) domain for the reduction step. researchgate.netfrontiersin.org Such fusion enzymes can enhance catalytic efficiency by channeling the substrate directly from one active site to the next, a phenomenon that can be mimicked through artificial enzyme fusions to improve pathway performance. nih.govresearchgate.net

Pathway Optimization in Microbial Hosts: Modular engineering has been successfully employed in Saccharomyces cerevisiae (yeast). mdpi.comresearchgate.net By dividing the long biosynthetic pathway into smaller, manageable modules, researchers can systematically screen enzyme variants from different plant species, tune their expression levels, and identify and alleviate bottlenecks. mdpi.comcore.ac.uk This approach has been used to construct yeast strains capable of producing morphinan alkaloids from simple sugars. mdpi.com

Chemo-enzymatic Synthesis: An innovative strategy circumvents the complexities of the early biosynthetic pathway by combining chemical synthesis with biocatalysis. In this approach, the prochiral this compound intermediate is synthesized chemically from readily available starting materials. rsc.orgrsc.org Subsequently, the highly stereoselective enzyme this compound reductase (DRR) is used to reduce it to (R)-reticuline with high yield and excellent enantiomeric excess (>99%). rsc.org This chemo-enzymatic route is often more efficient than the purely biological pathway, reducing the number of steps and avoiding the challenges of expressing the full enzymatic cascade in a microbial host. rsc.org

| Challenge | Biotechnological/Synthetic Biology Opportunity | Key Findings/Examples | References |

|---|---|---|---|

| Low enzyme efficiency/stability | Enzyme Engineering & Discovery | Discovery of the natural REPI fusion protein in Papaver somniferum, which combines DRS and DRR activities, improving catalytic efficiency through substrate channeling. | researchgate.netfrontiersin.orgresearchgate.net |

| Cofactor (NADPH) limitation | Metabolic Engineering | Engineering the host's central metabolism to enhance NADPH regeneration can increase the efficiency of the DRR-catalyzed reduction step. | |

| Metabolic burden of long pathways | Modular Pathway Engineering | Assembling the BIA pathway in yeast using distinct genetic modules allows for systematic optimization and balancing of enzyme expression to improve final titers. | mdpi.comresearchgate.net |

| Complex stereochemistry | Chemo-enzymatic Synthesis | Chemical synthesis of the prochiral this compound followed by stereoselective reduction using DRR yields (R)-reticuline with >99% enantiomeric excess and up to 92% isolated yield. | rsc.orgrsc.org |

Potential for Novel Alkaloid Derivatization via this compound Intermediate

The this compound cation is not only a crucial intermediate for natural alkaloids but also a promising scaffold for the creation of novel, "unnatural" molecules with potentially new pharmacological activities. Its chemical reactivity and central position in the BIA pathway make it an ideal target for diversification.

The field of synthetic biology provides the tools to harness and redirect the biosynthetic machinery to produce new derivatives. Engineered microbial hosts, such as yeast and E. coli, can function as platforms to produce BIA intermediates, which can then be chemically modified. researchgate.netresearchgate.net This combination of biocatalysis and synthetic chemistry opens avenues for generating a wide array of new compounds.

One promising approach involves leveraging the inherent promiscuity of some biosynthetic enzymes. Enzymes like norcoclaurine synthase (NCS), which catalyzes the first committed step in BIA synthesis, have been shown to accept a variety of substrates, suggesting that modified precursors could be funneled through the pathway to produce novel alkaloids. oup.com Similarly, cytochrome P450 enzymes involved in the pathway can be engineered to accept new substrates or catalyze different reactions.

Furthermore, a "mix and match" strategy using enzyme cascades in vitro has been shown to generate non-natural BIAs. By combining enzymes from different organisms, it is possible to create artificial pathways that lead to structures not found in nature. The integration of enzymes from diverse sources, including plants and even humans, into microbial hosts has already led to the discovery of novel catalytic activities. core.ac.ukresearchgate.net For example, a human P450 enzyme was shown to convert (R)-reticuline to the morphinan alkaloid salutaridine (B1681412), demonstrating the potential for creating new biosynthetic routes. researchgate.netresearchgate.net

Q & A

Basic Research Questions

Q. What is the role of 1,2-dehydroreticuline in benzylisoquinoline alkaloid (BIA) biosynthesis?

- This compound is a critical intermediate in the stereochemical inversion of (S)-reticuline to (R)-reticuline, a prerequisite for morphinan alkaloid biosynthesis (e.g., morphine). This conversion involves two enzymes:

- This compound synthase (DRS) , a cytochrome P450 (CYP82Y2), oxidizes (S)-reticuline to this compound using NADP+ .

- This compound reductase (DRR) , an aldo-keto reductase (AKR), reduces this compound to (R)-reticuline via NADPH .

Q. How do DRS and DRR coordinate cofactor usage in the reticuline epimerization pathway?

- DRS (CYP82Y2) operates as an NADP+-dependent oxidase, while DRR (AKR) utilizes NADPH for reduction. The spatial arrangement of these enzymes in vesicles (observed via sucrose density gradient centrifugation) may facilitate cofactor recycling .

- Methodological Insight: Isotopic labeling (e.g., [1-²H,¹³C]-reticuline) combined with mass spectrometry confirms hydrogen abstraction at C-1 during oxidation, validating the enzymatic mechanism .

Advanced Research Questions

Q. What experimental challenges arise in isolating and characterizing DRS?

- DRS is highly labile, requiring stabilization agents during purification. Partial enrichment (5-fold) from Papaver somniferum seedlings revealed its substrate promiscuity (accepting both (S)-reticuline and (S)-norreticuline) and lack of redox cofactor dependency in vitro, contrasting with its P450 identity .

- Data Contradiction: Heterologous expression in yeast confirms CYP82Y2’s P450 activity, suggesting cofactor requirements may depend on assay conditions or protein interactions .

Q. How can conflicting data on DRS’s FAD dependence be resolved?

- Early studies classified DRS as a flavoprotein oxidase , but later work identified it as a P450 enzyme . This discrepancy may stem from:

- Source variability : Plant vs. microbial systems.

- Assay design : Crude extracts vs. purified enzymes.

Q. What strategies enable microbial biosynthesis of opiates using this compound intermediates?

- Engineered S. cerevisiae expresses a fusion protein (CYP82Y2-AKR) to catalyze (S)-reticuline → (R)-reticuline conversion. Key steps include:

- Modular cloning : Combining plant DRS/DRR genes with microbial redox partners.

- Cofactor balancing : Optimizing NADPH/NADP+ ratios via metabolic engineering .

Q. How does stereochemical control in the DRS/DRR system prevent off-pathway reactions?

- DRS introduces a double bond at C-1–C-2, enforcing planar geometry that DRR reduces with strict stereoselectivity. This prevents competing pathways (e.g., sanguinarine biosynthesis) .

- Experimental Validation: Comparative assays with (S)- and (R)-reticuline analogs confirm DRR’s enantiomeric specificity .

Methodological Guidelines

- Enzyme Localization : Use sucrose density gradient centrifugation to confirm vesicular compartmentalization of DRS/DRR .

- Isotopic Tracing : Employ [¹³C]-labeled reticuline and LC-MS to track hydrogen transfer during oxidation/reduction .

- Heterologous Expression : Optimize codon usage and chaperone co-expression for stable DRS production in microbial hosts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.